3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline
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Overview
Description
3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline is an organic compound that features a benzoxazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of the Aniline Derivative: The aniline derivative can be synthesized by reacting aniline with a suitable aldehyde or ketone to form the imine.
Coupling Reaction: The final step involves coupling the benzoxazole ring with the aniline derivative under suitable conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Polymers: Used in the synthesis of advanced polymeric materials.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings.
Bromophenyl Derivatives: Compounds with similar bromophenyl groups.
Aniline Derivatives: Compounds with similar aniline structures.
Uniqueness
The uniqueness of 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H15BrN2O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-bromophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H15BrN2O/c23-18-12-10-16(11-13-18)5-4-14-24-19-7-3-6-17(15-19)22-25-20-8-1-2-9-21(20)26-22/h1-15H/b5-4+,24-14? |
InChI Key |
FTJNKMIPBWPXJL-FGPAFIPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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